(Rac)-Normetanephrine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

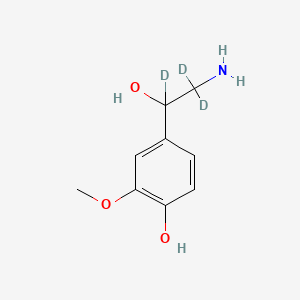

(Rac)-Normetanephrine-d3 is a deuterated form of normetanephrine, a metabolite of norepinephrine. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in mass spectrometry. This compound is often used as an internal standard in biochemical assays to measure the concentration of normetanephrine in biological samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Normetanephrine-d3 typically involves the deuteration of normetanephrine. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction conditions usually involve elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Normetanephrine-d3 can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated normetanephrine derivatives.

Reduction: Reduction reactions can convert it back to its parent amine form.

Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated normetanephrine derivatives, while reduction will produce deuterated amines.

Scientific Research Applications

(Rac)-Normetanephrine-d3 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of normetanephrine.

Biology: Helps in studying metabolic pathways involving norepinephrine and its metabolites.

Medicine: Used in clinical diagnostics to measure normetanephrine levels in patients, aiding in the diagnosis of certain medical conditions such as pheochromocytoma.

Industry: Employed in the development of pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of (Rac)-Normetanephrine-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but serves as a reference standard in analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of normetanephrine in complex biological matrices.

Comparison with Similar Compounds

Similar Compounds

Normetanephrine: The non-deuterated form, commonly found in biological systems.

Metanephrine: Another metabolite of norepinephrine, structurally similar but with different biological roles.

Deuterated Metanephrine: Similar to (Rac)-Normetanephrine-d3 but with deuterium atoms in different positions.

Uniqueness

This compound is unique due to its deuterium labeling, which provides advantages in analytical precision and accuracy. The presence of deuterium atoms makes it an ideal internal standard for mass spectrometry, offering better resolution and quantification compared to non-deuterated analogs.

Biological Activity

(Rac)-Normetanephrine-d3 is a stable isotope-labeled analog of normetanephrine, which is a metabolite of norepinephrine. The compound is significant in clinical diagnostics and research, particularly for its role in understanding catecholamine metabolism and its implications in various medical conditions such as pheochromocytoma and paraganglioma. This article explores the biological activity of this compound, including its mechanisms of action, interactions with adrenergic receptors, and applications in clinical settings.

- Chemical Formula : C₁₃H₁₅D₃NO₃

- Molecular Weight : 239.27 g/mol

- Structure : The "rac" prefix indicates a racemic mixture containing equal amounts of the R and S enantiomers. The "d3" denotes the presence of three deuterium atoms.

This compound primarily functions as an internal standard in quantitative analyses of normetanephrine levels in biological samples. It does not exhibit direct pharmacological effects but serves as a valuable tool in tracing metabolic pathways. When administered, it allows researchers to monitor how normetanephrine is synthesized, modified, and eliminated from the body, providing insights into its physiological roles and interactions with norepinephrine receptors.

Biological Activity

The biological activity of this compound is closely linked to its interaction with adrenergic receptors:

- Adrenergic Receptors : Normetanephrine acts as a substrate for catecholamine metabolism and can influence cardiovascular functions by interacting with alpha and beta adrenergic receptors. This interaction can lead to changes in heart rate and blood pressure regulation.

- Receptor Activation : As a metabolite of norepinephrine, normetanephrine can activate G-protein coupled receptors, initiating signaling cascades that affect neurotransmitter release, including dopamine and serotonin.

Clinical Applications

This compound has significant clinical applications:

- Diagnostic Tool : It is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying normetanephrine levels in plasma and urine samples. This quantification is crucial for diagnosing neuroendocrine tumors like pheochromocytoma .

- Research Applications : Its isotopic labeling allows for detailed studies on catecholamine metabolism, helping to elucidate the metabolic pathways involved in various physiological and pathological conditions .

Case Studies

- Pheochromocytoma Diagnosis : A study reported a case where a patient with a lipid-poor adrenal incidentaloma had elevated plasma metanephrine levels. Post-surgical analysis showed normalization of plasma normetanephrine levels after tumor resection, highlighting the diagnostic utility of measuring these metabolites .

- False Positives in Diagnosis : Research indicated that certain antidepressants could elevate plasma normetanephrine levels, leading to false-positive results for pheochromocytoma diagnosis. This underscores the importance of accurate measurement techniques using isotopically labeled standards like this compound to differentiate between true pathological states and drug-induced elevations .

Comparative Analysis

The following table summarizes the differences between this compound and other related compounds:

| Compound | Role in Metabolism | Clinical Use |

|---|---|---|

| This compound | Internal standard for quantification | Diagnosis of pheochromocytoma |

| Normetanephrine | Metabolite of norepinephrine | Indicator of catecholamine excess |

| Metanephrine | Inactive metabolite of epinephrine | Diagnostic marker for adrenal tumors |

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

186.22 g/mol |

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol |

InChI |

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/i5D2,8D |

InChI Key |

YNYAYWLBAHXHLL-VWTWQGAWSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.